N,N-Dimethylcytidine
Description
Structure
3D Structure
Properties
CAS No. |
13007-43-7 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 |
InChI Key |
GFCDNWCHLZESES-PEBGCTIMSA-N |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
sequence |
N |
Origin of Product |
United States |
Occurrence and Distribution of N4,n4 Dimethylcytidine
Presence in Bacterial Ribosomal RNA
N4,N4-dimethylcytidine has been identified as a component of ribosomal RNA (rRNA) in bacterial cells. oup.com Ribosomal RNA is a crucial molecule for protein synthesis, and modifications to its structure, such as the addition of methyl groups to form m42C, can influence the ribosome's function.
N4,N4-Dimethylcytidine in Escherichia coli rRNA (C1402) Context
In the well-studied bacterium Escherichia coli, the modification at position C1402 in the 16S rRNA was initially thought to be N4,N4-dimethylcytidine. However, more recent and detailed analyses have clarified that this position is actually occupied by N4,2'-O-dimethylcytidine (m4Cm). pnas.orgnih.govoup.comnih.gov This modification is the result of sequential enzymatic activity. pnas.orgnih.gov First, the enzyme RsmH (formerly known as MraW) adds a methyl group at the N4 position of cytidine (B196190), forming N4-methylcytidine (m4C). oup.comnih.govoup.comnih.govoup.com Subsequently, the enzyme RsmI adds a second methyl group to the 2'-O position of the ribose sugar, resulting in the final m4Cm modification. nih.govoup.comnih.gov The presence of this dimethylated cytidine at a universally conserved position within the P-site of the ribosome suggests its importance in ensuring the accuracy of protein synthesis. nih.gov While not m42C, the related m4Cm modification at this critical site underscores the importance of cytidine methylation in bacterial ribosome function.
Detection in Eukaryotic Ribosomal RNA
The presence of N4-methylated cytidines, including N4,N4-dimethylcytidine, has also been confirmed in the ribosomal RNA of eukaryotic cells, which are the cell types that make up animals, plants, fungi, and protists. oup.com Specifically, N4-methylcytidine (m4C) has been identified in both cytoplasmic and mitochondrial rRNAs of eukaryotic cells. oup.com For instance, in human mitochondrial 12S rRNA, the enzyme METTL15 is responsible for introducing an m4C modification. oup.comnih.gov This modification is crucial for the proper assembly of the mitochondrial ribosome and efficient protein synthesis within the mitochondria. nih.gov While the primary modification discussed in this context is m4C, the enzymatic machinery for further methylation to m42C exists, suggesting its potential presence and functional importance in eukaryotic rRNA as well.
Identification in Archaeal Ribosomal RNA
In the domain of Archaea, single-celled microorganisms that thrive in extreme environments, N4,N4-dimethylcytidine has been identified in ribosomal RNA. gonzaga.eduukolegija.ltresearchgate.netnih.govresearchgate.net Its presence is particularly noted in hyperthermophilic archaea, which are organisms that grow at extremely high temperatures. pnas.orggonzaga.eduukolegija.ltresearchgate.netnih.gov
Universal Conservation of N4,N4-Dimethylcytidine at Specific Sites (e.g., C918 in 16S rRNA Helix 31)
A significant finding in archaea is the presence of N4,N4-dimethylcytidine at the universally conserved position C918 within helix 31 of the 16S rRNA. pnas.orggonzaga.eduukolegija.ltresearchgate.netnih.govresearchgate.net This modification has been identified in the hyperthermophilic archaeon Thermococcus kodakarensis. pnas.orgresearchgate.net The enzyme responsible for creating this m42C modification is a unique RNA methyltransferase that specifically targets intact ribosomes. pnas.orggonzaga.eduukolegija.ltresearchgate.netnih.gov The conservation of this modification at such a specific and critical location within the ribosome suggests a vital role in maintaining the structural integrity and function of the ribosome, particularly under the stress of high temperatures. pnas.orggonzaga.eduukolegija.ltresearchgate.netnih.gov This modification is believed to be critical for hyperthermophilic growth. pnas.orggonzaga.eduukolegija.ltresearchgate.netnih.gov
| Organism Domain | RNA Type | Specific Location | Modified Nucleoside | Significance |
| Bacteria (E. coli) | 16S rRNA | C1402 | N4,2'-O-dimethylcytidine (m4Cm) | Fine-tuning P-site function, decoding fidelity |
| Eukarya (Human) | Mitochondrial 12S rRNA | C839 | N4-methylcytidine (m4C) | Mitoribosome biogenesis, efficient protein synthesis |
| Archaea (T. kodakarensis) | 16S rRNA | C918 (Helix 31) | N4,N4-dimethylcytidine (m42C) | Enhances hyperthermophily, ribosome stability |
Occurrence in Viral RNA
Beyond cellular organisms, N4,N4-dimethylcytidine has also been detected in the RNA of certain viruses. oup.com This discovery opens up new avenues of research into the role of RNA modifications in the viral life cycle and in the interactions between viruses and their host cells.
Detection in Zika Virus (ZIKV) and Hepatitis C Virus (HCV) Virions and Infected Cells
Notably, N4,N4-dimethylcytidine has been uniquely identified in the viral RNA of Zika virus (ZIKV) and Hepatitis C virus (HCV) virions, as well as in the cells infected by these viruses. oup.com The presence of this modified nucleoside within the genetic material of these viruses suggests that it may play a role in viral replication, evasion of the host immune system, or other aspects of viral pathogenesis. nih.gov The enzymes responsible for this modification in the context of viral infection are thought to be host-encoded, indicating that viruses may co-opt the host's cellular machinery to modify their own RNA. pnas.org
| Virus | Location of Detection | Potential Implication |
| Zika Virus (ZIKV) | Virions and infected cells | Role in viral life cycle and pathogenesis |
| Hepatitis C Virus (HCV) | Virions and infected cells | Role in viral life cycle and pathogenesis |
Comparative Analysis of N4,N4-Dimethylcytidine Prevalence Across Domains of Life
N4,N4-dimethylcytidine (m42C) is a modified nucleoside found in the RNA of organisms across all three domains of life: Archaea, Bacteria, and Eukarya. gonzaga.edunih.govnih.gov Its prevalence and specific location within RNA molecules, particularly ribosomal RNA (rRNA), vary, suggesting diverse functional roles adapted to the specific needs of the organisms. The enzyme family responsible for synthesizing m42C has a wide phylogenetic distribution, implying that this modification is biologically significant across the domains. gonzaga.edunih.govnih.govpnas.org
Archaea: Detailed research has identified m42C in the rRNA of hyperthermophilic archaea, where it plays a critical role in cellular function at extreme temperatures. pnas.org In the heat-loving archaeon Thermococcus kodakarensis, m42C is found at the universally conserved position C918 within the helix 31 (H31) loop of the 16S rRNA. gonzaga.edunih.govpnas.org This modification is crucial for growth at high temperatures, as it is thought to enhance the structural stability of the ribosome, a necessary adaptation for maintaining translation accuracy under thermal stress. pnas.orgresearchgate.net The enzyme responsible for this modification in T. kodakarensis has been identified and characterized as a unique RNA methyltransferase that specifically targets intact ribosomes. gonzaga.edunih.govnih.govpnas.org Investigations into the archaeal epitranscriptome have revealed that ribosomes in T. kodakarensis are hypermodified, with m42C being a key addition to this landscape. nih.govpnas.org
Bacteria: In the bacterial domain, the presence of m42C is linked to the activity of specific methyltransferases. In Escherichia coli, the enzyme RsmH (also known as mraW) is capable of converting N4-methylcytidine (m4C) into N4,N4-dimethylcytidine (m42C) within the rRNA. oup.comnih.gov While m4C is a known major methylated base in bacterial rRNA, the subsequent dimethylation to m42C represents a further layer of modification. oup.comnih.gov Another related modification, N4,2'-O-dimethylcytidine (m4Cm), has been identified at position 1402 in the 16S rRNA of E. coli. nih.govplos.orgnih.gov This position is located in a functionally important region of the ribosome, suggesting a role for N-methylation of cytidine in fine-tuning translation. oup.com
Eukarya: The distribution of m42C in eukaryotes is less characterized than in the other two domains. However, its precursor, m4C, is a known modification in both cytoplasmic and mitochondrial rRNAs of eukaryotic cells. oup.comnih.gov In humans, the enzyme METTL15, an orthologue of the bacterial RsmH, is responsible for introducing m4C into the mitochondrial 12S rRNA. oup.comoup.com This modification is essential for the proper synthesis of mitochondrial proteins and the biogenesis of mitochondrial ribosomes. oup.comoup.com While the direct detection of m42C itself is not as widely reported, the presence of the necessary precursor (m4C) and homologous enzymes suggests a potential for its existence and function. oup.com Furthermore, the related compound N4,2'-O-dimethylcytidine (m4Cm) was identified for the first time in the 18S rRNA of mammalian cells, indicating that N4-methylation of cytidines occurs in eukaryotic ribosomes. nih.gov The broad phylogenetic distribution of the m42C synthase family further supports the biological relevance of this modification within Eukarya. gonzaga.edunih.gov
Interactive Data Table: Prevalence of N4,N4-Dimethylcytidine and Related Modifications
| Domain | Organism/Cell Type | RNA Type | Specific Location | Key Findings/Enzyme |
| Archaea | Thermococcus kodakarensis | 16S rRNA | Position C918 (Helix 31) | Enhances hyperthermophilic growth; Synthesized by a unique m42C synthase. gonzaga.edunih.govpnas.orgresearchgate.net |
| Bacteria | Escherichia coli | rRNA | Not specified for m42C | RsmH enzyme can convert m4C to m42C. oup.comnih.gov |
| Bacteria | Escherichia coli | 16S rRNA | Position 1402 | Location of the related modification N4,2'-O-dimethylcytidine (m4Cm). nih.govplos.orgnih.gov |
| Eukarya | Human (Mitochondria) | 12S rRNA | Position C839 | Location of the precursor N4-methylcytidine (m4C), introduced by METTL15. oup.com |
| Eukarya | Mammalian cells | 18S rRNA | Not specified | First identification of the related modification N4,2'-O-dimethylcytidine (m4Cm). nih.gov |
It is also important to note that m42C is resistant to deamination by sodium bisulfite, a chemical commonly used to map 5-methylcytidine (B43896) (m5C). gonzaga.edunih.govpnas.org This resistance implies that some instances of m5C reported in earlier bisulfite sequencing studies might actually be m42C, suggesting a potentially wider distribution of N4,N4-dimethylcytidine than is currently documented. gonzaga.edunih.govnih.gov
Biosynthesis and Enzymatic Mechanisms of N4,n4 Dimethylcytidine Formation
Relationship to N4-Methylcytidine (m4C) Formation Pathways
The formation of N4,N4-dimethylcytidine (m42C) is biochemically related to that of N4-methylcytidine (m4C), as m4C is an intermediate in the m42C synthesis pathway. pnas.org However, the enzymes and pathways are distinct. While the m42C synthase sequentially adds two methyl groups, other enzymes are dedicated solely to the formation of m4C at different locations in RNA. pnas.orgoup.com
The enzyme RsmH, also known as mraW, is a well-characterized S-adenosyl methionine (SAM)-dependent methyltransferase responsible for creating m4C in the 16S rRNA of bacteria like Escherichia coli. oup.comresearchgate.netoup.com Specifically, RsmH methylates cytidine (B196190) at position 1402 (C1402) in E. coli 16S rRNA. researchgate.netsemanticscholar.orgnih.gov This modification is crucial for fine-tuning the function of the ribosomal decoding center. oup.com In E. coli, this m4C is further modified by another enzyme, RsmI, to form N4,2'-O-dimethylcytidine (m4Cm), not m42C. pnas.orgnih.gov It was previously, and incorrectly, suggested that RsmH was involved in m42C synthesis. pnas.org The discovery of the dedicated m42C synthase family, such as the enzyme encoded by TK2045, has clarified that RsmH's primary role is in m4C formation. pnas.org The mammalian homolog of RsmH, METTL15, has been identified as the enzyme that introduces m4C into human mitochondrial 12S rRNA. oup.comsemanticscholar.org
| Enzyme/Gene | Organism (Example) | Function | Target Site (Example) | Resulting Modification |
| RsmH (mraW) | Escherichia coli | N4-methylation of cytidine | C1402 of 16S rRNA | N4-methylcytidine (m4C) |
| METTL15 | Human | N4-methylation of cytidine | C839 of mitochondrial 12S rRNA | N4-methylcytidine (m4C) |
Sequential Methylation Processes (e.g., m4C to m42C)
The formation of N4,N4-dimethylcytidine (m42C) involves the addition of two methyl groups to the exocyclic amine (N4) of a cytidine residue within an RNA molecule. This modification is understood to be a sequential process. The initial step involves the enzymatic addition of a single methyl group to cytidine (C) to form N4-methylcytidine (m4C). In a subsequent step, a second methyl group is added to the already methylated nitrogen, yielding N4,N4-dimethylcytidine (m42C). oup.comnih.gov
While the enzyme RsmH in Escherichia coli was previously thought to catalyze the further methylation of m4C to m42C, recent evidence has refined this understanding, indicating distinct enzymes are responsible for these modifications in different contexts. oup.compnas.org The dimethylated m42C disrupts the standard Watson-Crick base pairing with guanine (B1146940), significantly affecting the local RNA structure and stability. nih.govresearchgate.netosti.gov This contrasts with the single methylation in m4C, which has a smaller effect on base pairing. nih.govosti.gov
Table 1: Sequential Methylation Pathway from Cytidine to N4,N4-Dimethylcytidine
| Step | Precursor | Product | Description |
|---|---|---|---|
| 1 | Cytidine (C) | N4-methylcytidine (m4C) | An S-adenosyl methionine (SAM)-dependent methyltransferase adds the first methyl group to the N4 position of cytidine. |
Clarification of Enzyme Specificity (e.g., RsmH vs. m42C synthase)
There has been significant clarification regarding the enzymes responsible for cytidine methylation. For some time, the E. coli enzyme RsmH was inferred to be responsible for generating m42C. pnas.org However, more recent in vivo and in vitro research has demonstrated that this is incorrect. pnas.org
The enzyme RsmH is an N4-methyltransferase that modifies cytidine C1402 in the 16S rRNA of E. coli. pnas.orgresearchgate.net This modification, however, results in N4-methylcytidine (m4C). This m4C is then subsequently acted upon by a different enzyme, RsmI, which is a 2'-O methyltransferase. The sequential activity of RsmH and RsmI results in the formation of N4,2'-O-dimethylcytidine (m4Cm) at this position, not m42C. pnas.org
A bona fide m42C synthase has been identified and characterized in the hyperthermophilic archaeon Thermococcus kodakarensis. pnas.org This enzyme, encoded by the gene TK2045, is responsible for synthesizing m42C at position C918 in the 16S rRNA. pnas.org This discovery established that TK2045 encodes a true m42C synthase, distinguishing its function from that of RsmH. pnas.org
Table 2: Comparison of RsmH and m42C Synthase (TK2045)
| Feature | RsmH (E. coli) | m42C Synthase (T. kodakarensis) |
|---|---|---|
| Final Product | N4-methylcytidine (m4C), which is a precursor to N4,2'-O-dimethylcytidine (m4Cm) pnas.org | N4,N4-Dimethylcytidine (m42C) pnas.org |
| RNA Target | C1402 in 16S rRNA pnas.org | C918 in 16S rRNA pnas.org |
| Mechanism | Serves as the initial N4-methyltransferase in a two-enzyme pathway with RsmI pnas.org | A single enzyme that generates the dimethylated cytidine pnas.org |
| Substrate | Assumed to act during ribosome assembly | Acts on fully assembled ribosomes pnas.org |
Proposed Enzymatic Pathways for N4-Methylcytosine Conversion
The enzymatic pathway for the conversion of cytidine to N4,N4-dimethylcytidine is best described by the activity of the recently identified m42C synthase from Thermococcus kodakarensis. pnas.org This enzyme represents a unique family of RNA methyltransferases that contain a Rossman-fold domain. pnas.org
The pathway is highly specific, with the enzyme exclusively targeting intact ribosomes as its substrate. pnas.org Experiments have confirmed that methylation occurs on the ribosomal RNA itself, rather than on ribosomal proteins. pnas.org The reaction requires a methyl donor, which, as with other RNA methyltransferases, is S-adenosyl methionine (SAM). oup.comresearchgate.net
Structural and sequence analyses have identified a conserved DPPR motif (Asp-Pro-Pro-Arg) as likely being critical for the enzyme's catalytic function. pnas.org It is speculated that the aspartic acid residue (D205 in the T. kodakarensis enzyme) forms crucial hydrogen bonds with the target cytidine, positioning it for the methylation reaction. pnas.org The deletion of the gene encoding this enzyme (TK2045) in T. kodakarensis resulted in the complete absence of the m42C modification at position C918, confirming its role as the dedicated writer enzyme for this modification. pnas.org
Table 3: Characteristics of the m42C Synthase Enzymatic Pathway
| Characteristic | Description | Source(s) |
|---|---|---|
| Enzyme Family | Rossman-fold RNA methyltransferase | pnas.org |
| Substrate | Assembled Ribosomes | pnas.org |
| Target Residue | C918 in 16S rRNA (in T. kodakarensis) | pnas.org |
| Methyl Donor | S-adenosyl methionine (SAM) | oup.comresearchgate.net |
| Key Catalytic Motif | DPPR (Asp-Pro-Pro-Arg) | pnas.org |
| Organism Identified | Thermococcus kodakarensis (Archaea) | pnas.org |
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N4,N4-Dimethylcytidine | m42C |
| N4-methylcytidine | m4C |
| Cytidine | C |
| N4,2'-O-dimethylcytidine | m4Cm |
| Uridine (B1682114) | U |
Chemical Synthesis and Derivatization of N4,n4 Dimethylcytidine
Strategies for Synthesis of N4,N4-Dimethylcytidine Analogues
The synthesis of N4,N4-dimethylcytidine and its analogues often begins with a more common and less expensive nucleoside, such as uridine (B1682114) or cytidine (B196190). One common strategy involves the chemical modification of the C4 position of the pyrimidine (B1678525) ring.
For instance, a synthetic route to produce N4,2′-O-dimethylcytidine (m4Cm), an analogue of m42C, starts from uridine nih.gov. This multi-step process includes:
Conversion of uridine to 2,2′-anhydrouridine.
Reaction with magnesium methoxide (B1231860) to yield 2′-O-methyluridine nih.gov.
Acetylation of the 3′ and 5′ hydroxyl groups nih.gov.
Activation of the C4 position with tetrazole nih.gov.
Substitution with a nucleophile, such as methylamine, to introduce the N4-methyl group nih.gov.
Final deprotection of the acetyl groups to yield the target analogue nih.gov.
This general approach, activating the C4 position of a uridine or cytidine precursor followed by nucleophilic substitution, can be adapted to generate a range of N4-substituted cytidine analogues by varying the amine used in the substitution step nih.govresearchgate.net.
Chemical Synthesis of N4,N4-Dimethylcytidine Phosphoramidite (B1245037) Building Blocks
The cornerstone of incorporating modified nucleosides like m42C into RNA oligonucleotides is the preparation of a phosphoramidite building block. This chemical entity is designed for use in automated solid-phase synthesizers nih.govthermofisher.comnih.gov. The synthesis of the m42C phosphoramidite typically starts from a protected cytidine derivative nsf.govoup.com.
A successful synthetic strategy begins with a silylated cytidine, such as 2'-O-tert-Butyldimethylsilyl (TBDMS) protected cytidine oup.com. The key steps involve the exhaustive methylation of the exocyclic amine at the N4 position, followed by a series of protection and deprotection steps to prepare the ribose sugar for phosphitylation. The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl group, making the molecule ready for oligonucleotide synthesis nsf.govoup.com. This phosphoramidite building block approach provides an efficient and direct method for producing high-quality modified RNA strands oup.com.
The chemical synthesis of 5'-O-(4,4'-dimethoxytrityl)-N4,N4-dimethyl-2'-O-(tert-butyldimethylsilyl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a multi-step process. A representative protocol starting from silylated cytidine is outlined below.
Step 1: Dimethylation of Protected Cytidine nsf.govoup.com
Starting Material: 2',3',5'-Tris-O-(tert-butyldimethylsilyl)cytidine.
Reagents: Sodium hydride (NaH), Methyl iodide (MeI), Tetrahydrofuran (THF).
Procedure: The starting material is dissolved in anhydrous THF. NaH is added portion-wise at 0°C under an argon atmosphere, followed by the addition of MeI. The mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with water and the product is extracted.
Step 2: Selective Desilylation nsf.govoup.com
Starting Material: N4,N4-Dimethyl-2',3',5'-tris-O-(tert-butyldimethylsilyl)cytidine.
Reagents: Hydrogen fluoride-pyridine complex (HF·Py), Pyridine.
Procedure: The dimethylated nucleoside is dissolved in pyridine. The HF·Py complex is added at 0°C. This selectively removes the silyl (B83357) groups, which can be controlled to favor removal at specific positions.
Step 3: 5'-Hydroxyl Protection (Tritylation) nsf.govoup.com
Starting Material: The partially desilylated N4,N4-dimethylcytidine derivative.
Reagents: 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine.
Procedure: The nucleoside is dissolved in dry pyridine, and DMTr-Cl is added. The reaction proceeds at room temperature under an argon atmosphere. The bulky DMTr group selectively protects the primary 5'-hydroxyl group.
Step 4: 3'-Hydroxyl Phosphitylation nsf.govoup.com
Starting Material: 5'-O-DMTr-N4,N4-dimethyl-2'-O-TBDMS-cytidine.
Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine (DIPEA), 1-methylimidazole (B24206), Dichloromethane (B109758) (DCM).
Procedure: The tritylated nucleoside is dissolved in anhydrous DCM. DIPEA and 1-methylimidazole are added, followed by the phosphitylating agent. The reaction is carried out at room temperature under argon to yield the final phosphoramidite building block.
Table 1: Key Reagents in m42C Phosphoramidite Synthesis
| Step | Reagent | Function |
|---|---|---|
| Methylation | Sodium hydride (NaH) | Strong base to deprotonate the amine |
| Methyl iodide (MeI) | Methyl group source | |
| Desilylation | Hydrogen fluoride-pyridine (HF·Py) | Removes silyl protecting groups |
| Tritylation | 4,4'-Dimethoxytrityl chloride (DMTr-Cl) | Protects the 5'-hydroxyl group |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite moiety |
The successful synthesis of the m42C phosphoramidite requires careful control over reaction conditions to maximize yield and purity nsf.gov. Key parameters that need optimization include:
Anhydrous Conditions: All reactions involving phosphoramidite chemistry are highly sensitive to moisture. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere (e.g., argon), is critical to prevent the hydrolysis of reagents and intermediates nsf.gov.
Reagent Stoichiometry: The molar ratios of reagents must be carefully controlled. For example, in the tritylation step, an excess of DMTr-Cl is used to ensure complete reaction of the 5'-hydroxyl group oup.com.
Reaction Monitoring: Thin-layer chromatography (TLC) is essential for monitoring the progress of each reaction step. This allows for the determination of reaction completion and helps to avoid the formation of side products due to over-reaction nsf.gov.
Purification: Flash column chromatography using silica (B1680970) gel is employed after each step to purify the intermediate products. The choice of solvent system (eluent) is optimized to achieve the best separation of the desired product from unreacted starting materials and byproducts nsf.gov. For the final phosphoramidite product, the silica gel is often treated with triethylamine (B128534) to prevent degradation of the acid-sensitive compound during purification nsf.gov.
Solid-Phase Synthesis of N4,N4-Dimethylcytidine-Containing RNA Oligonucleotides
The synthesized m42C phosphoramidite is used in automated solid-phase synthesis to produce RNA oligonucleotides containing this modification at specific sites nih.govnsf.govoup.com. This method involves the sequential addition of phosphoramidite building blocks to a growing RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG) nih.govbiosearchtech.com.
The synthesis cycle is a four-step process:
Deblocking: The 5'-DMTr protecting group of the nucleotide bound to the solid support is removed using a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction nih.govtwistbioscience.com.
Coupling: The m42C phosphoramidite (or any other desired nucleotide) is activated by an activator, such as 5-ethylthio-1H-tetrazole, and is then coupled to the free 5'-hydroxyl group of the growing chain oup.com.
Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion-mutant sequences nih.govtwistbioscience.com.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution oup.comnih.gov.
This cycle is repeated until the desired RNA sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed nih.gov.
The integration of the N4,N4-dimethylcytidine phosphoramidite into the standard solid-phase synthesis cycle is generally straightforward, with coupling efficiencies comparable to those of the standard A, C, G, and U phosphoramidites nsf.gov.
Key considerations for successful integration include:
Phosphoramidite Solution: The m42C phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to a specific concentration, typically 0.1 M, before being loaded onto the DNA/RNA synthesizer oup.com.
Coupling Time: The time allowed for the coupling reaction is a critical parameter. For modified phosphoramidites, a slightly extended coupling time may be used to ensure high coupling efficiency. A coupling time of 12 minutes using 5-ethylthio-1H-tetrazole as an activator has been shown to be effective for m42C oup.com.
Stability: The modified phosphoramidite must be stable under the conditions of the synthesis cycle, and the N4,N4-dimethyl modification must remain intact during the final deprotection step nsf.gov.
Table 2: Typical Solid-Phase Synthesis Cycle Parameters for m42C Integration
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Deblocking | 3% Trichloroacetic acid (TCA) in DCM | Removal of 5'-DMTr group |
| Coupling | 0.1 M m42C phosphoramidite in Acetonitrile | Chain elongation |
| 0.25 M 5-Ethylthio-1H-tetrazole | Activation of phosphoramidite | |
| Capping | Acetic Anhydride/N-Methylimidazole | Block unreacted 5'-hydroxyls |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Formation of stable phosphate triester |
Purification Methodologies for Modified Oligonucleotides
After synthesis and deprotection, the crude oligonucleotide product is a mixture containing the full-length target sequence, truncated sequences (failure sequences), and residual protecting groups. Therefore, a purification step is necessary to isolate the desired m42C-containing RNA oligonucleotide nsf.govatdbio.com.
Several chromatographic techniques are commonly used:
High-Performance Liquid Chromatography (HPLC): This is a widely used method for oligonucleotide purification due to its high resolution atdbio.com.
Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is particularly effective for "DMT-on" purification, where the final 5'-DMTr group is left on the full-length product. This makes the target sequence significantly more hydrophobic than the uncapped failure sequences, allowing for excellent separation atdbio.com. The DMTr group is removed after purification. RP-HPLC is also useful for purifying oligonucleotides with hydrophobic modifications biosyn.com.
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphodiester backbone. Since the charge is proportional to the length of the oligonucleotide, AEX-HPLC is very effective at separating the full-length product from shorter failure sequences atdbio.combiosyn.com. It is particularly useful for purifying longer oligonucleotides and those that may have secondary structures atdbio.com.
Polyacrylamide Gel Electrophoresis (PAGE): This technique separates oligonucleotides based on size and charge, offering high resolution for purifying the target oligonucleotide from shorter sequences biosyn.com. It is often used for applications requiring very high purity biosyn.com.
The choice of purification method depends on factors such as the length of the oligonucleotide, the required purity, and the specific application biosyn.com. For many applications involving modified oligonucleotides like those containing m42C, HPLC is the preferred method nsf.gov.
Structural and Biophysical Characterization of N4,n4 Dimethylcytidine Modified Rna
Base Pairing Specificity and Stability Studies
The N4-position of cytidine (B196190) is directly involved in the canonical Watson-Crick base pairing with guanine (B1146940). Consequently, the addition of one, let alone two, methyl groups at this position can be expected to have significant consequences for base pairing.
The presence of two methyl groups on the exocyclic amine of cytidine in N4,N4-Dimethylcytidine sterically hinders the formation of the normal three hydrogen bonds that characterize a canonical Watson-Crick C:G base pair. oup.comresearchgate.net This dimethylation disrupts the standard C:G pairing. oup.comoup.comnih.gov Unlike the single methylation found in N4-methylcytidine (m4C), which may or may not disrupt hydrogen bonding depending on the methyl group's conformation, the dimethylated m42C invariably leads to a disruption of the C:G pair. oup.com
A significant consequence of the altered base pairing of N4,N4-Dimethylcytidine is a loss of base pairing discrimination. oup.comoup.comnih.govnih.gov While unmodified cytidine shows a strong preference for guanine, forming significantly more stable pairs with G than with A, T, or C, m42C diminishes this specificity. nih.gov The double methylation results in a reduced ability to distinguish between the correct partner (G) and incorrect partners (A, T, C), leading to an increase in the relative stability of mismatched pairs compared to the m42C:G pair. oup.comoup.comnih.govnih.gov
Duplex Stability Analysis
The stability of an RNA duplex is a critical factor for its biological function and can be quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands.
Studies utilizing UV-melting temperature (Tm) measurements have demonstrated that the incorporation of N4,N4-Dimethylcytidine significantly decreases the thermal stability of RNA duplexes. oup.comnih.gov In a 12-mer RNA duplex, the presence of a single m42C modification can dramatically decrease the Tm by as much as 15.5°C compared to the unmodified C:G pair. nih.gov This substantial reduction in thermal stability is also observed in duplexes containing mismatched pairs with m42C. nih.gov
Table 1:| Entry | Sequence (5'-3') GGACUXCUGCAG | Complementary Sequence (3'-5') CCUGAYGACGUC | X:Y Pair | Tm (°C) | ΔTm (°C) |
|---|---|---|---|---|---|
| 1 | C | G | C:G | 62.8 | - |
| 2 | C | A | C:A | 43.5 | 19.3 |
| 3 | C | U | C:U | 46.9 | 15.9 |
| 4 | C | C | C:C | 48.2 | 14.6 |
| 5 | m42C | G | m42C:G | 47.3 | - |
| 6 | m42C | A | m42C:A | 41.1 | 6.2 |
| 7 | m42C | U | m42C:U | 42.5 | 4.8 |
| 8 | m42C | C | m42C:C | 41.9 | 5.4 |
Structural Elucidation via X-ray Crystallography
Crystallographic studies of RNA duplexes containing m42C have confirmed the disruption of the canonical C:G base pair and the adoption of a wobble-like pairing geometry. oup.comnih.gov These high-resolution structures provide a molecular-level explanation for the observed decrease in duplex stability and the loss of base-pairing specificity. The structural data, in conjunction with thermostability and molecular dynamics simulation studies, have been instrumental in elucidating the biophysical consequences of this particular RNA modification. oup.comnih.gov
Crystal Structures of RNA Duplexes Containing N4,N4-Dimethylcytidine
In a key study, crystal structures of an RNA 10-mer, CCGG(m42C)GCCGG, were determined in two different space groups (P212121 and R32), providing a detailed view of the m42C:G base pair. researchgate.net These structures demonstrated that the double methylation at the N4 position of cytidine disrupts the standard C:G Watson-Crick hydrogen bonding pattern. nih.govoup.com Instead of the typical three hydrogen bonds, the m42C:G pair adopts a wobble-like conformation with only two hydrogen bonds. oup.comoup.com This alteration in base pairing leads to a notable decrease in the thermal stability of the RNA duplex. oup.comoup.com
The structural shift induced by m42C is significant. The modification causes a conformational change where the average λ angles of m42C5 and its opposing G6 are 71° and 41°, respectively. oup.com This is a dramatic departure from the geometry of a canonical C:G pair. Consequently, the stacking interactions between the m42C-containing base pair and its neighbors are highly perturbed. oup.com The presence of two duplexes in the asymmetric unit of one of the crystal forms suggests that the modification introduces a degree of structural heterogeneity, with the RNA backbone adopting multiple conformations to accommodate the bulky dimethylated base. researchgate.netoup.com
| PDB ID | Sequence | Resolution (Å) | Key Findings |
|---|---|---|---|
| 6Z18 | CCGG(m42C)GCCGG | 1.81 | Disruption of C:G pair, shift to wobble-like conformation. rcsb.org |
| 6WY3 | CCGG(m42C)GCCGG | 1.95 | Reveals conformational changes and perturbed stacking interactions. researchgate.net |
Atomic Resolution Structures of N4,N4-Dimethylcytidine within Ribosomes
Beyond simple duplexes, the structural impact of N4,N4-Dimethylcytidine has been investigated within the complex machinery of the ribosome. High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in identifying and characterizing m42C in ribosomal RNA (rRNA).
A significant discovery was the identification of m42C in the 16S rRNA of the archaeon Thermococcus kodakarensis. pnas.orgnih.gov This modification was found at the universally conserved C918 position within the helix 31 loop. nyu.edunih.gov This region of the small ribosomal subunit is critical as it directly contacts the P-site tRNA, translation initiation factors, and other ribosomal proteins. pnas.org The presence of m42C in such a functionally important location suggests a role in modulating ribosome function, particularly under extreme conditions like high temperatures, which are the natural habitat of this organism. pnas.orgnyu.edu
The cryo-EM structures revealed that the m42C modification is synthesized by a unique family of RNA methyltransferases and is crucial for growth at high temperatures. nyu.edunih.gov The atomic details provided by these structures are essential for understanding how this modification contributes to the stability and fidelity of the ribosome under thermal stress. pnas.orgnyu.edu
| Organism | rRNA | Location | Structural Context | Method |
|---|---|---|---|---|
| Thermococcus kodakarensis | 16S rRNA | C918 | Helix 31 loop, near P-site | Cryo-EM |
Molecular Dynamics Simulation Studies
Molecular dynamics (MD) simulations serve as a powerful computational microscope to complement experimental structural data, providing insights into the dynamic behavior of biomolecules at an atomic level. nih.govtcmsp-e.com In the context of N4,N4-Dimethylcytidine-modified RNA, MD simulations have been employed to explore the conformational landscape and stability of RNA duplexes containing this modification.
Simulations performed on RNA duplexes with m42C have corroborated the findings from X-ray crystallography. nih.govoup.com These studies confirm that the dimethylation at the N4 position leads to the disruption of the canonical Watson-Crick C:G base pair and a significant reduction in duplex stability. oup.comoup.com The simulations provide a dynamic picture of the wobble-like pairing, showing the fluctuations and alternative hydrogen bonding patterns that are not readily apparent from static crystal structures.
The use of MD simulations is crucial for understanding how the chemical diversity introduced by RNA modifications translates into a variety of three-dimensional structures and dynamic behaviors. nih.gov While force fields for standard RNA are well-developed, the parameterization for modified nucleotides like m42C remains a challenge, requiring careful calibration against experimental data to ensure the accuracy of the simulations. nih.gov
Analysis of Conformational Dynamics Influenced by N4,N4-Dimethylcytidine
The incorporation of N4,N4-Dimethylcytidine into an RNA duplex induces specific and significant changes in its conformational dynamics. The primary effect is the shift from a stable, canonical Watson-Crick geometry to a more flexible and less stable wobble-like interaction. nih.gov
The double methylation introduces steric hindrance that forces the base into a different orientation relative to its guanine partner. This perturbation propagates to the local RNA structure, affecting the sugar-phosphate backbone and the stacking interactions with adjacent base pairs. oup.com The increased structural perturbation can lead to the RNA adopting multiple conformations to compensate for the modification, as suggested by the crystallographic data showing two different duplex structures in the asymmetric unit. oup.com This highlights that the influence of m42C is not just a static structural change but a dynamic alteration of the RNA's conformational landscape.
Analytical Methodologies for N4,n4 Dimethylcytidine Characterization
Mass Spectrometry-Based Detection and Quantification (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone and gold standard for the detection, characterization, and quantification of modified nucleosides, including N4,N4-dimethylcytidine. nih.gov This powerful approach offers high sensitivity and specificity, allowing for the reliable identification of m42C even in complex biological samples. mdpi.com
The typical workflow for LC-MS/MS analysis of m42C involves several key steps:
RNA Hydrolysis : Total RNA or a purified RNA fraction is first enzymatically hydrolyzed into its constituent nucleosides. nih.gov This is often achieved using a combination of nucleases, such as nuclease P1, and phosphatases, like alkaline phosphatase, to yield free nucleosides. mdpi.comlabome.com
Chromatographic Separation : The resulting mixture of nucleosides is then separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column. nih.govnih.gov This step separates the different nucleosides based on their physicochemical properties, such as hydrophobicity. nih.gov
Mass Spectrometric Detection : The separated nucleosides are introduced into a mass spectrometer, commonly via electrospray ionization (ESI). mdpi.comlabome.com In the mass spectrometer, the nucleosides are ionized, and their mass-to-charge (m/z) ratios are measured. For identification and quantification, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion corresponding to m42C is selected and fragmented, and the resulting product ions are detected. nih.gov The unique fragmentation pattern serves as a structural fingerprint for the molecule. mdpi.com
Quantitative analysis can be performed by comparing the signal intensity of m42C to that of unmodified cytidine (B196190) or by using stable isotope-labeled internal standards. nih.gov In a study identifying m42C in the 16S rRNA of the archaeon Thermococcus kodakarensis, LC-MS/MS analysis of an isolated RNA fragment revealed a modified cytidine consistent with the dimethylation of the exocyclic amine at the N4 position. pnas.org
| Parameter | Description | Relevance for m42C Analysis |
| Sample Preparation | Enzymatic digestion of RNA to single nucleosides. | Crucial for releasing m42C from the RNA backbone for analysis. nih.govlabome.com |
| Separation Technique | High-Performance Liquid Chromatography (HPLC). | Separates m42C from canonical and other modified nucleosides prior to detection. nih.gov |
| Ionization Method | Electrospray Ionization (ESI). | Gently ionizes nucleosides for mass analysis. mdpi.comlabome.com |
| Detection Method | Tandem Mass Spectrometry (MS/MS). | Provides high specificity and structural confirmation through characteristic precursor-to-product ion transitions. nih.govpnas.org |
| Quantification | Relative or absolute quantification using standards. | Allows for the determination of the abundance of m42C in a given RNA sample. nih.gov |
Bisulfite Sequencing Techniques
Bisulfite sequencing is a widely used method for analyzing cytosine methylation, particularly 5-methylcytosine (B146107) (m5C), at single-nucleotide resolution. wikipedia.org The technique relies on the chemical treatment of DNA or RNA with sodium bisulfite, which deaminates cytosine to uracil. wikipedia.orgnih.gov However, modified cytosines, such as m5C, are resistant to this conversion and are therefore still read as cytosine during subsequent sequencing. wikipedia.org
A key characteristic of N4,N4-dimethylcytidine is its significant resistance to bisulfite-driven deamination. pnas.orgnih.gov The chemical reaction of bisulfite with cytosine begins with sulfonation at the C6 position, followed by hydrolytic deamination of the exocyclic amino group at the N4 position, ultimately resulting in uracil. pnas.org While 5-methylcytosine (m5C) is almost completely resistant to this reaction, N4-methylcytidine (m4C) is susceptible. pnas.org
Research has demonstrated that N4,N4-dimethylcytidine (m42C) is largely, though not completely, resistant to the harsh chemical conditions of bisulfite treatment. pnas.org In studies on T. kodakarensis, a modification frequency of approximately 60% was observed for the m42C site at position C918 using bisulfite sequencing, whereas LC-MS/MS analysis indicated the site was completely modified. pnas.org This suggests that while m42C is robustly detectable by bisulfite sequencing, some portion of it may still undergo deamination. pnas.org
This resistance has critical implications for the vast amount of existing m5C profiling data generated by bisulfite sequencing. pnas.orgnih.gov Because m42C also appears as a cytosine after bisulfite treatment and sequencing, efforts to map m5C may inadvertently be capturing m42C as well. pnas.orgnih.govnyu.edu This potential for misidentification underscores the importance of using orthogonal methods like LC-MS/MS to validate findings from bisulfite sequencing studies.
The resistance of N4,N4-dimethylcytidine to bisulfite conversion enables its mapping at single-nucleotide resolution. pnas.org By comparing the sequence of bisulfite-treated RNA to an untreated control, sites that retain a cytosine residue are identified as potential modification sites. Given the resistance of m42C, it can be precisely located within an RNA sequence using this method. pnas.org
For example, bisulfite sequencing was instrumental in mapping a single m42C residue to position C918 in the helix 31 loop of the 16S rRNA in T. kodakarensis. pnas.orgnyu.edu The identification of this specific site was confirmed by showing that its modification signal was lost in a strain lacking the responsible methyltransferase enzyme. pnas.org This demonstrates the power of bisulfite-based sequencing techniques to pinpoint the exact location of m42C modifications within the transcriptome. pnas.org
Spectroscopic Methods for Structural Analysis
Spectroscopic techniques are vital for elucidating the three-dimensional structure of molecules and understanding how modifications like N4,N4-dimethylcytidine impact the structure and stability of RNA.
The crystal structures of RNA duplexes containing m42C have been solved to understand its structural impact. oup.com In one study, diffraction data were collected from single crystals of synthetic RNA oligonucleotides containing m42C. oup.com The analysis of these structures provides direct evidence of how the dimethylation at the N4 position affects the hydrogen bonding patterns and the local helical geometry of the RNA. This method was crucial in observing the base pairing and structural consequences of the m42C modification within an RNA duplex environment. oup.comnih.gov
UV-melting temperature (Tm) measurements are a standard method to assess the thermodynamic stability of nucleic acid duplexes. jascoinc.comlabrulez.com The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. labrulez.com This dissociation, or "melting," is accompanied by an increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect. jascoinc.com
By monitoring the absorbance of an RNA solution while gradually increasing the temperature, a melting curve can be generated. jascoinc.comthermofisher.com The midpoint of this transition corresponds to the Tm. These experiments have been conducted on synthetic RNA oligonucleotides containing m42C to evaluate its effect on duplex stability. oup.com Such thermostability studies are essential for understanding how this modification might influence RNA structure and function, particularly in organisms like hyperthermophiles that thrive at high temperatures. pnas.orgoup.com
NMR Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N4,N4-Dimethylcytidine and its synthetic precursors. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the identity of the molecule by mapping its carbon-hydrogen framework.
Detailed ¹H NMR analysis of synthetic intermediates, such as 1-(2′-O-tert-Butyldimethylsilyl-5′-O-4,4′-dimethoxytrityl-5′-beta-d-ribofuranosyl)- N4,N4-dimethylcytidine, allows for the verification of successful modification and protection steps oup.com. The spectrum provides critical information through chemical shifts (δ), which indicate the electronic environment of each proton, and coupling constants (J), which reveal connectivity between neighboring protons. For instance, the characteristic singlets for the two N4-methyl groups and the distinct doublet for the H6 proton of the cytidine ring are key identifiers. The purity of a sample can also be assessed by the absence of signals corresponding to impurities or starting materials.
Interactive Table 1: Representative ¹H NMR Spectral Data for a Protected N4,N4-Dimethylcytidine Intermediate oup.com Compound: 1-(2′-O-tert-Butyldimethylsilyl-5′-O-4,4′-dimethoxytrityl-5′-beta-d-ribofuranosyl)- N4,N4-dimethylcytidine in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|
| H6 | 8.13 | d, J = 7.5 |
| DMTr-Aromatic | 7.46–7.23 | m |
| DMTr-Aromatic | 6.87–6.84 | m |
| H1' | 5.88 | d, J = 1.0 |
| H5 | 5.34 | d, J = 7.5 |
| H2', H3', H4' | 4.39–4.04 | m |
| DMTr-OCH₃ | 3.80 | s |
| H5', H5'' | 3.60, 3.51 | dd |
| N(CH₃)₂ | 3.20 | s |
| N(CH₃)₂ | 2.96 | s |
| TBDMS-C(CH₃)₃ | 0.94 | s |
| TBDMS-SiCH₃ | 0.36 | s |
High-Resolution Mass Spectrometry (HRMS) for Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of N4,N4-Dimethylcytidine with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of the compound's identity.
In recent studies identifying N4,N4-Dimethylcytidine in biological samples like ribosomal RNA, tandem liquid chromatography-mass spectrometry (LC-MS/MS) has been employed. This technique allows for the selection of a specific precursor ion corresponding to the protonated molecule [M+H]⁺, followed by its fragmentation to produce characteristic product ions. This parent-daughter ion relationship provides a highly specific signature for the molecule. For N4,N4-Dimethylcytidine, the transition from a precursor ion m/z of <272.1> to a product ion m/z of <140.1> is used for its unambiguous identification and quantification pnas.orgnih.gov.
For synthetic derivatives, such as the phosphoramidite (B1245037) building block used in oligonucleotide synthesis, HRMS (using methods like ESI-TOF) confirms the final product's composition by matching the experimentally observed mass to the calculated exact mass oup.com.
Interactive Table 2: HRMS Data for N4,N4-Dimethylcytidine and a Synthetic Derivative
| Compound / Ion | Technique | Observed m/z | Calculated m/z | Reference |
|---|---|---|---|---|
| N4,N4-Dimethylcytidine [M+H]⁺ (Precursor Ion) | LC-MS/MS | <272.1> | N/A | pnas.orgnih.gov |
| N4,N4-Dimethylcytidine (Product Ion) | LC-MS/MS | <140.1> | N/A | pnas.orgnih.gov |
Chromatographic Separation Techniques
Chromatography is fundamental to the purification and analysis of N4,N4-Dimethylcytidine, its synthetic intermediates, and the oligonucleotides into which it is incorporated. Different chromatographic methods are applied at various stages of synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification of synthetic RNA oligonucleotides containing N4,N4-Dimethylcytidine nih.gov. Due to the highly charged nature of the RNA backbone, ion-exchange (IEX) chromatography is a frequently used technique. In IEX-HPLC, the negatively charged oligonucleotide binds to a positively charged stationary phase and is eluted by a gradient of increasing salt concentration. This method effectively separates the full-length product from shorter failure sequences.
Another powerful technique is ion-pair reversed-phase (IP-RP) HPLC bitesizebio.comelementlabsolutions.comymc.co.jp. This method is suitable for separating modified nucleosides and oligonucleotides. It utilizes a hydrophobic stationary phase (like C18) and a mobile phase containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate). The agent neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to be retained and separated based on its hydrophobicity. Elution is typically achieved by increasing the concentration of an organic solvent like acetonitrile (B52724) bitesizebio.comelementlabsolutions.comymc.co.jp.
Silica (B1680970) Gel Column Chromatography for Synthetic Intermediates
During the multi-step chemical synthesis of N4,N4-Dimethylcytidine phosphoramidite, silica gel column chromatography is the primary technique for purifying the various protected nucleoside intermediates oup.com. This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.
Compounds are separated based on their differential affinity for the silica gel. More polar compounds interact more strongly with the stationary phase and elute later, while less polar compounds travel through the column more quickly. By using a gradient of solvents with increasing polarity, intermediates can be effectively separated from unreacted starting materials and byproducts. For example, gradients such as 0% to 10% methanol (B129727) in dichloromethane (B109758) (MeOH/DCM) or 0% to 50% ethyl acetate (B1210297) in dichloromethane (EA/DCM) have been successfully used to purify these intermediates oup.com.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions during the synthesis of N4,N4-Dimethylcytidine and its derivatives oup.com. Small aliquots of the reaction mixture are spotted onto a TLC plate coated with silica gel. The plate is then developed in a chamber containing a suitable solvent system (mobile phase).
By comparing the retention factor (Rf) of the spots to those of the starting material and the expected product, a chemist can quickly determine if the reaction is complete, has stalled, or has produced side products. The spots are typically visualized under UV light oup.com. Specific solvent systems and the resulting Rf values are crucial for accurate monitoring. For instance, an Rf value of 0.6 in pure ethyl acetate has been reported for a key dimethoxytrityl-protected intermediate of N4,N4-Dimethylcytidine oup.com.
Interactive Table 3: TLC Conditions for Monitoring N4,N4-Dimethylcytidine Synthetic Intermediates oup.com
| Synthetic Intermediate | Mobile Phase | Retention Factor (Rf) |
|---|---|---|
| Protected N4,N4-dimethylcytidine (Compound 4) | Ethyl Acetate | 0.6 |
Future Research Directions and Open Questions
Discovery of Additional N4,N4-Dimethylcytidine-Associated Enzymes
The dynamic regulation of RNA modifications is controlled by a trio of protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to mediate a functional outcome. For N4,N4-dimethylcytidine, only the "writer" enzyme has been characterized in certain organisms, leaving the identity of other key regulators unknown.
A significant gap in the current understanding of m4,2C biology is the absence of a known "eraser" enzyme. The discovery of a demethylase capable of removing the methyl groups from m4,2C would be a pivotal step, as it would establish the modification as a reversible, dynamic mark. The existence of such enzymes for other RNA modifications, like the FTO and ALKBH5 proteins that demethylate N6-methyladenosine (m6A), suggests that a similar regulatory mechanism could exist for m4,2C udel.edu. Identifying a specific N4,N4-dimethylcytidine demethylase would be crucial for understanding how the levels of this modification are controlled in response to cellular or environmental signals, thereby allowing for the dynamic regulation of RNA function. The search for these enzymes represents a primary challenge and a key direction for future research.
Expanding the Epitranscriptomic Landscape of N4,N4-Dimethylcytidine
The concept of the "epitranscriptome" encompasses the entire suite of chemical modifications on RNA that regulate gene expression post-transcriptionally. While the presence of m4,2C has been established, its full integration into the broader epitranscriptomic network requires the identification of the proteins that interact with and interpret this specific mark nih.govsciprofiles.com.
Beyond the yet-to-be-discovered "eraser" demethylases, "reader" proteins that specifically recognize and bind to m4,2C are also unknown. These reader proteins are the functional effectors that translate the chemical modification into a biological consequence, such as altering RNA stability, localization, or translation efficiency nih.gov. The identification of readers for other modifications has been instrumental in elucidating their biological roles wellcomeopenresearch.org. Future research will likely employ techniques such as RNA pull-down assays using synthetic m4,2C-containing RNA baits followed by mass spectrometry to identify candidate reader proteins wellcomeopenresearch.org. Uncovering the full cast of writers, erasers, and readers will be essential to fully understand the regulatory pathways governed by N4,N4-dimethylcytidine.
Table 1: Status of N4,N4-Dimethylcytidine Regulating Proteins
| Regulator Type | Function | Known N4,N4-Dimethylcytidine Enzyme | Status |
|---|---|---|---|
| Writer | Adds the dimethyl group to cytidine (B196190) | m4,2C synthase (e.g., TK2045 in T. kodakarensis) | Identified in Archaea nih.gov |
| Eraser | Removes the dimethyl group from cytidine | N/A | Unidentified |
| Reader | Binds to N4,N4-dimethylcytidine to elicit a function | N/A | Unidentified |
Elucidating the Full Spectrum of Biological Roles Across Organisms
Initial studies have firmly linked m4,2C to thermal adaptation in hyperthermophilic archaea. In organisms like Thermococcus kodakarensis, a single m4,2C modification in the 16S ribosomal RNA (rRNA) is critical for ribosome stability and function at high temperatures, and its absence leads to a growth defect under these conditions nih.govpnas.org. This suggests a primary role in maintaining the structural integrity of the translational machinery in extreme environments pnas.org.
Intriguingly, m4,2C has also been detected in human cells, but only upon infection with certain viruses, including Zika Virus, Dengue Virus, and poliovirus nih.govpnas.org. The enzymes in these viruses are not known to synthesize m4,2C, implying that host cell enzymes are responsible for its production during viral infection nih.gov. This opens up an entirely new area of investigation into the role of m4,2C in host-pathogen interactions, viral replication, and the host immune response. The full spectrum of its biological functions in bacteria, and in eukaryotes under normal physiological and various disease states, remains a major open question.
Development of Novel Chemical Biology Methods for RNA Modification Studies
Progress in understanding m4,2C has been facilitated by a combination of sophisticated techniques. Methods such as liquid chromatography-mass spectrometry (LC-MS/MS), high-resolution cryogenic electron microscopy (cryo-EM), and bisulfite sequencing have been employed to identify and locate the modification nih.govnyu.edu. The resistance of m4,2C to bisulfite-driven deamination, a property it shares with 5-methylcytidine (B43896) (m5C), allows for its detection, though it can create ambiguity nih.govnyu.edu. Furthermore, protocols for the chemical synthesis of RNA oligonucleotides containing m4,2C have been developed, which are invaluable for in vitro structural and functional studies oup.comnih.gov.
Future progress will depend on the development of more direct and high-throughput methods. A key goal is the creation of antibodies that specifically recognize m4,2C, which would enable powerful techniques like immunoprecipitation followed by sequencing (MeRIP-seq) to map the modification across the entire transcriptome. Additionally, advancements in direct RNA sequencing technologies or the development of new chemical labeling strategies that are specific to m4,2C could provide single-nucleotide resolution maps without the potential ambiguities of current methods.
Investigation of N4,N4-Dimethylcytidine in Specific RNA Types Beyond rRNA
The most well-characterized role of m4,2C is its presence within the small subunit ribosomal RNA (rRNA) of archaea, where it is crucial for ribosome function pnas.orgnyu.edu. However, the epitranscriptome is complex, with different RNA types harboring distinct sets of modifications that regulate their specific functions.
A critical area for future research is to conduct comprehensive, transcriptome-wide surveys to determine if m4,2C exists in other classes of RNA, such as messenger RNA (mRNA), transfer RNA (tRNA), and long non-coding RNAs (lncRNAs). While some studies have investigated modifications in tRNA from thermophiles, the presence of m4,2C is not a common feature nih.gov. The discovery of m4,2C in mRNA, for instance, would have significant implications for the regulation of gene expression, potentially affecting mRNA stability, splicing, or translation efficiency, similar to how N4-acetylcytidine (ac4C) functions researchgate.netnih.gov. Determining the full range of RNA species that are modified with m4,2C is a necessary step to uncovering its complete repertoire of biological functions.
Q & A
Q. What established methods are used to detect N⁴,N⁴-dimethylcytidine (m⁴²C) in RNA samples?
Detection of m⁴²C involves analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification . Nuclear magnetic resonance (NMR) spectroscopy is also critical for confirming the methylated cytidine structure, particularly through ¹H and ¹³C chemical shift analysis . For RNA sequencing, antibody-based enrichment (e.g., immunoprecipitation) followed by next-generation sequencing can map m⁴²C sites transcriptome-wide.
Q. How are N⁴,N⁴-dimethylcytidine-modified RNA oligonucleotides synthesized in vitro?
Solid-phase synthesis using phosphoramidite chemistry is the standard method. Specific protocols involve protecting the N⁴ position of cytidine with dimethyl groups before incorporation into RNA strands. Post-synthesis, deprotection and purification steps (e.g., reverse-phase HPLC) ensure high yield and purity . Optimization of reaction conditions (e.g., temperature, solvent) is critical to minimize side reactions .
Q. What are the best practices for handling and storing N⁴,N⁴-dimethylcytidine in laboratory settings?
Based on analogous cytidine derivatives:
- Storage : Keep lyophilized m⁴²C at -20°C in airtight, desiccated containers to prevent hydrolysis.
- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid aerosol exposure .
- Incompatibilities : Avoid strong acids/oxidizing agents, which may degrade the methylated base .
Q. Which analytical techniques confirm the purity of synthesized N⁴,N⁴-dimethylcytidine?
Reverse-phase HPLC with UV detection (260 nm) assesses purity, while LC-MS validates molecular weight and absence of side products. ¹H/¹³C NMR confirms structural integrity by verifying methyl group peaks (~3.0–3.5 ppm for N⁴-dimethyl) .
Q. What are the known biological functions of N⁴,N⁴-dimethylcytidine in cellular processes?
m⁴²C is implicated in RNA stability and translation regulation , particularly in bacterial and archaeal rRNA. It may hinder base-pairing interactions, altering ribosome assembly or mRNA decoding efficiency . Functional studies use knockout strains lacking methyltransferases (e.g., m.MmuI) to assess phenotypic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported base-pairing behaviors of N⁴,N⁴-dimethylcytidine across structural studies?
Contradictions often arise from methodological differences. X-ray crystallography may show rigid conformations, while NMR captures dynamic base-pairing in solution. To reconcile
Q. What experimental strategies assess the thermodynamic impact of m⁴²C on RNA duplex stability?
UV melting assays measure melting temperatures (Tₘ) of RNA duplexes with/without m⁴²C. Pair this with computational models (e.g., nearest-neighbor parameters) to quantify stabilization/destabilization effects. Control for sequence context, as methylation impacts vary by position .
Q. How to design CRISPR-Cas9 screens to study m⁴²C’s role in eukaryotic RNA-protein interactions?
- Knock out putative methyltransferases (e.g., NSUN family) in cell lines.
- Use RIP-Seq (RNA immunoprecipitation sequencing) or CLIP-Seq to identify binding partners of m⁴²C-modified RNAs.
- Validate with fluorescence anisotropy to measure protein-RNA affinity changes .
Q. What statistical approaches analyze m⁴²C’s effects on gene expression data from RNA-seq?
- Apply differential expression analysis (e.g., DESeq2, edgeR) comparing wild-type vs. methyltransferase-deficient strains.
- Correct for multiple testing (e.g., Benjamini-Hochberg) to reduce false positives.
- Use gene ontology enrichment to identify pathways affected by m⁴²C loss .
Q. How do molecular dynamics simulations predict m⁴²C’s structural impact in RNA?
Simulations model methyl group steric effects on base-pairing and stacking. Key parameters include:
- Force fields : AMBER or CHARMM, adjusted for methylated bases.
- Solvation models : Explicit water to capture hydration changes.
- Output analysis: Hydrogen bond lifetimes, RMSD, and free energy landscapes .
Key Chemical Properties of N⁴,N⁴-Dimethylcytidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
